Sodium 6-(methyl(phenylsulphonyl)amino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-(methyl(phenylsulphonyl)amino)hexanoate is a chemical compound with the molecular formula C₁₃H₁₈NNaO₄S. It is known for its unique structure, which includes a sulphonyl group attached to a hexanoate chain. This compound is used in various scientific research applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-(methyl(phenylsulphonyl)amino)hexanoate typically involves the reaction of 6-aminohexanoic acid with methyl phenyl sulphone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-(methyl(phenylsulphonyl)amino)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulphone derivatives, sulfoxides, sulfides, and various substituted compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 6-(methyl(phenylsulphonyl)amino)hexanoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of Sodium 6-(methyl(phenylsulphonyl)amino)hexanoate involves its interaction with specific molecular targets. The sulphonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a subject of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 6-(phenylsulphonyl)aminohexanoate
- Sodium 6-(methylsulphonyl)aminohexanoate
- Sodium 6-(methyl(phenylsulphonyl)amino)pentanoate
Uniqueness
Sodium 6-(methyl(phenylsulphonyl)amino)hexanoate is unique due to the presence of both a methyl and phenyl group attached to the sulphonyl moiety. This dual substitution enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
94199-71-0 |
---|---|
Molekularformel |
C13H18NNaO4S |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
sodium;6-[benzenesulfonyl(methyl)amino]hexanoate |
InChI |
InChI=1S/C13H19NO4S.Na/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
UYNVFCVPMFZLSK-UHFFFAOYSA-M |
Kanonische SMILES |
CN(CCCCCC(=O)[O-])S(=O)(=O)C1=CC=CC=C1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.